molecular formula C8H20N2O5 B14170457 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-07-1

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B14170457
CAS No.: 72906-07-1
M. Wt: 224.26 g/mol
InChI Key: XAEBXRXAOJUGOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where glycine and diethanolamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions[][3].

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives[][3].

Scientific Research Applications

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in electrophoresis and chromatography to preserve enzyme activity.

    Medicine: Utilized in the formulation of pharmaceuticals where pH control is crucial.

    Industry: Applied in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects involves its ability to act as a buffer. It stabilizes the pH of solutions by neutralizing acids and bases. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to maintain a stable pH environment, which is essential for various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to act as an effective buffer over a wide pH range. Its structure provides both amino and hydroxyl functionalities, making it versatile in various chemical and biological applications .

Properties

CAS No.

72906-07-1

Molecular Formula

C8H20N2O5

Molecular Weight

224.26 g/mol

IUPAC Name

2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5)

InChI Key

XAEBXRXAOJUGOF-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)N

Related CAS

72906-06-0
104912-84-7
97766-41-1
72906-05-9

Origin of Product

United States

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